

# In-Depth Technical Guide to the Health and Safety of 2,4-Pentanedione

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## Compound of Interest

Compound Name: 2,4-Nonanedione

Cat. No.: B1583849

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2,4-pentanedione (CAS No. 123-54-6), also known as acetylacetone. The information is intended to support safe handling, use, and emergency preparedness in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, with detailed experimental protocols and visual diagrams to illustrate key information.

## Chemical and Physical Properties

2,4-Pentanedione is a flammable, colorless to yellowish liquid with a pleasant, ketone-like odor. [1][2] It is soluble in water and miscible with many organic solvents.[3]

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	100.12 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	123-54-6	<a href="#">[4]</a>
Appearance	Colorless to yellowish liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Odor	Pleasant, ketone-like	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	140.4 °C (284.7 °F)	<a href="#">[1]</a>
Melting Point	-23 °C (-9.4 °F)	<a href="#">[6]</a>
Flash Point	34 °C (93.2 °F)	<a href="#">[5]</a>
Autoignition Temperature	340 °C (644 °F)	<a href="#">[5]</a>
Vapor Pressure	6 mm Hg (at 20 °C)	<a href="#">[3]</a>
Vapor Density	3.5 (air = 1)	<a href="#">[3]</a>
Specific Gravity	0.975 g/mL (at 25 °C)	<a href="#">[3]</a>
Water Solubility	160 g/L (at 20 °C)	<a href="#">[3]</a>
Explosive Limits	LEL: 2.4%, UEL: 11.4% (V)	<a href="#">[3]</a>

## Toxicological Data

2,4-Pentanedione is harmful if swallowed, inhaled, or absorbed through the skin.[\[5\]](#) It can cause irritation to the skin, eyes, and respiratory tract, and may affect the central nervous system.[\[5\]](#)

## Acute Toxicity

Route	Species	Sex	LD50 / LC50	Source
Oral	Rat	Male	760 mg/kg bw	[7][8]
Oral	Rat	Female	570 mg/kg bw	[7][8]
Oral	Mouse	-	951 mg/kg	[5]
Dermal	Rabbit	Male	790 mg/kg bw	[7]
Dermal	Rabbit	Female	1370 mg/kg bw	[7]
Inhalation (4h)	Rat	Combined	1224 ppm (4.66 mg/L)	[7][9]

## Chronic Toxicity and Other Health Effects

Repeated exposure to 2,4-pentanedione may be cumulative and can lead to central neurotoxicity.[2][10] Studies have shown that subchronic inhalation exposure in rats can cause degenerative lesions in the brain.[11] Dermal contact has been shown to cause systemic toxicity, including effects on the immune system such as decreased lymphocyte counts and lymphoid necrosis in the spleen and thymus.[10]

While some in vitro studies have shown clastogenic potential, in vivo studies on genotoxicity via the inhalation route have not shown an increase in chromosomal aberrations.[8][12] 2,4-Pentanedione is not classified as a carcinogen by IARC, NTP, or OSHA.[5]

## Occupational Exposure Limits

Jurisdiction	TWA	STEL	Source
Germany, Spain, Switzerland, USA	20-25 ppm (83-104 mg/m <sup>3</sup> )	-	[7]
Spain, Switzerland	-	40 ppm (166 mg/m <sup>3</sup> )	[7]

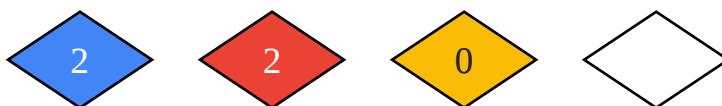
## Hazard Identification and Classification Globally Harmonized System (GHS) Classification

2,4-Pentanedione is classified under the GHS with the following hazard categories and statements:[13][14]

Caption: GHS Hazard Classification for 2,4-Pentanedione.

## NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with 2,4-pentanedione.[5][15]



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Caption: NFPA 704 Hazard Diamond for 2,4-Pentanedione.

## Experimental Protocols for Acute Toxicity Testing

The following are summaries of the OECD guidelines for acute toxicity testing, which are relevant to the data presented in this guide.

### OECD Test Guideline 401: Acute Oral Toxicity

This guideline is used to determine the acute oral toxicity of a substance.[7] The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[7] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.[7] At the end of the study, all surviving animals are euthanized and a gross necropsy is performed on all animals.[7] The LD50 is then calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[7]

### OECD Test Guideline 402: Acute Dermal Toxicity

This test provides information on health hazards likely to arise from short-term exposure to a chemical by the dermal route.[8] The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of the experimental animal (typically rats or rabbits)

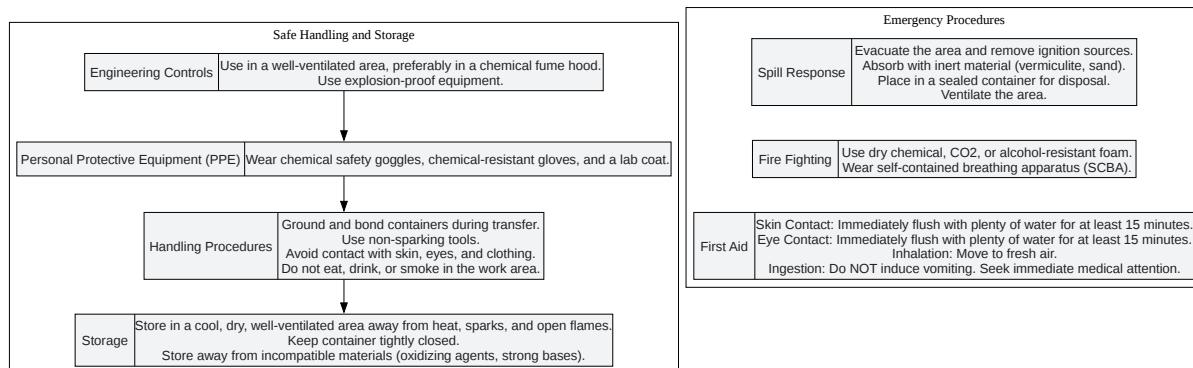
and held in contact with a porous gauze dressing for 24 hours.[\[1\]](#)[\[2\]](#) The animals are observed for at least 14 days for signs of toxicity and mortality.[\[2\]](#) A gross necropsy is performed on all animals at the end of the study.[\[8\]](#)

## OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards from short-term exposure to a substance via inhalation.[\[5\]](#)[\[13\]](#) The test can be conducted using either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[\[5\]](#)[\[13\]](#) In the traditional protocol, animals (usually rats) are exposed to at least three concentrations of the test substance for a predetermined duration, typically 4 hours.[\[5\]](#) The animals are then observed for at least 14 days for signs of toxicity and mortality.[\[5\]](#)[\[13\]](#) Body weights are measured, and a gross necropsy is performed on all animals.[\[5\]](#)

## Safe Handling, Storage, and Emergency Procedures

A systematic approach to handling, storage, and emergency response is crucial for minimizing the risks associated with 2,4-pentanedione.



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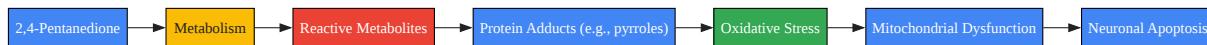
Caption: Workflow for Safe Handling, Storage, and Emergency Response.

## Signaling Pathways of Toxicity

Detailed information on the specific signaling pathways of 2,4-pentanedione-induced toxicity is not extensively available in the current literature. However, based on its known neurotoxic and immunotoxic effects, and by analogy with structurally related compounds such as 2,5-hexanedione, potential pathways can be hypothesized. It is crucial to note that these are proposed mechanisms and require further experimental validation for 2,4-pentanedione.

## Postulated Neurotoxicity Pathway

The neurotoxicity of diketones is often associated with the formation of pyrrole adducts with proteins, leading to neuronal damage. A possible pathway could involve oxidative stress and apoptosis.

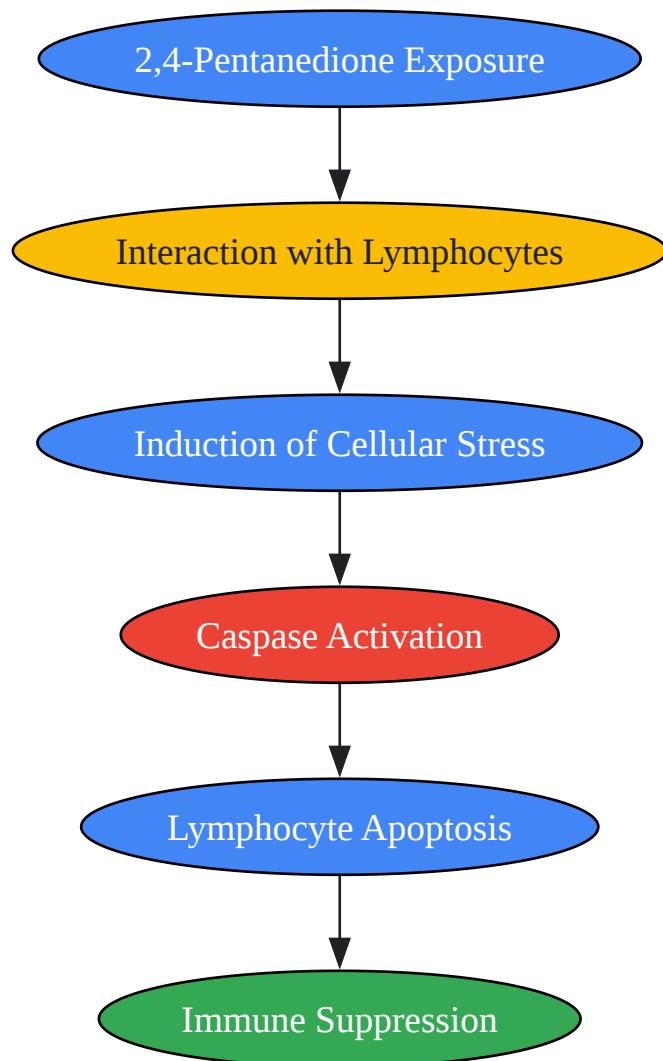


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Caption: Postulated Neurotoxicity Pathway for 2,4-Pentanedione.

## Postulated Immunotoxicity Pathway

The observed effects on the immune system, such as lymphocyte depletion, may be mediated by pathways leading to apoptosis in immune cells.



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Caption: Postulated Immunotoxicity Pathway for 2,4-Pentanedione.

Disclaimer: The signaling pathways presented are hypothetical and based on the known toxic effects of 2,4-pentanedione and the mechanisms of similar compounds. Further research is needed to elucidate the precise molecular mechanisms.

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